molecular formula C17H22N2OS B215721 2-benzylsulfanyl-6-methyl-5-pentyl-1H-pyrimidin-4-one

2-benzylsulfanyl-6-methyl-5-pentyl-1H-pyrimidin-4-one

Cat. No. B215721
M. Wt: 302.4 g/mol
InChI Key: AAXGLSOIYUGEIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-benzylsulfanyl-6-methyl-5-pentyl-1H-pyrimidin-4-one, also known as BZP, is a synthetic compound that belongs to the class of piperazines. It was first synthesized in the 1970s and was initially used as an anthelmintic drug. However, due to its stimulant properties, it has gained popularity as a recreational drug in recent years. Despite its widespread use, there is limited scientific research on the compound.

Mechanism of Action

2-benzylsulfanyl-6-methyl-5-pentyl-1H-pyrimidin-4-one acts as a stimulant by increasing the release of dopamine, norepinephrine, and serotonin in the brain. It does this by inhibiting the reuptake of these neurotransmitters, leading to an increase in their concentration in the synaptic cleft. This results in increased activity in the central nervous system, leading to feelings of euphoria, increased energy, and heightened alertness.
Biochemical and Physiological Effects:
2-benzylsulfanyl-6-methyl-5-pentyl-1H-pyrimidin-4-one has been shown to have a number of biochemical and physiological effects in animal studies. These include increased heart rate, blood pressure, and body temperature, as well as changes in behavior and locomotor activity. 2-benzylsulfanyl-6-methyl-5-pentyl-1H-pyrimidin-4-one has also been shown to have toxic effects on the liver and kidneys at high doses.

Advantages and Limitations for Lab Experiments

2-benzylsulfanyl-6-methyl-5-pentyl-1H-pyrimidin-4-one has a number of advantages and limitations for use in lab experiments. One advantage is that it is relatively easy to synthesize and is readily available. However, its use is limited by its potential for abuse and its lack of selectivity for specific neurotransmitter systems. Additionally, the potential for toxicity at high doses limits its use in animal studies.

Future Directions

There are a number of potential future directions for research on 2-benzylsulfanyl-6-methyl-5-pentyl-1H-pyrimidin-4-one. One area of interest is its potential use as a therapeutic agent for depression and other mood disorders. Further research is also needed to better understand the mechanism of action of 2-benzylsulfanyl-6-methyl-5-pentyl-1H-pyrimidin-4-one and its effects on specific neurotransmitter systems. Additionally, studies are needed to determine the long-term effects of 2-benzylsulfanyl-6-methyl-5-pentyl-1H-pyrimidin-4-one use and its potential for addiction.

Synthesis Methods

2-benzylsulfanyl-6-methyl-5-pentyl-1H-pyrimidin-4-one can be synthesized in a few steps from commercially available starting materials. The synthesis involves the condensation of 4-methyl-5-pentanone with benzyl mercaptan under basic conditions to form 2-benzylsulfanyl-4-methyl-5-pentanone. This intermediate is then cyclized using cyanogen bromide to form 2-benzylsulfanyl-6-methyl-5-pentyl-1H-pyrimidin-4-one.

Scientific Research Applications

2-benzylsulfanyl-6-methyl-5-pentyl-1H-pyrimidin-4-one has been studied for its potential use as a therapeutic agent for a variety of conditions, including depression, anxiety, and Parkinson's disease. In vitro studies have shown that 2-benzylsulfanyl-6-methyl-5-pentyl-1H-pyrimidin-4-one acts as a dopamine and serotonin reuptake inhibitor, which may contribute to its antidepressant effects. 2-benzylsulfanyl-6-methyl-5-pentyl-1H-pyrimidin-4-one has also been shown to have neuroprotective effects in animal models of Parkinson's disease.

properties

Product Name

2-benzylsulfanyl-6-methyl-5-pentyl-1H-pyrimidin-4-one

Molecular Formula

C17H22N2OS

Molecular Weight

302.4 g/mol

IUPAC Name

2-benzylsulfanyl-6-methyl-5-pentyl-1H-pyrimidin-4-one

InChI

InChI=1S/C17H22N2OS/c1-3-4-6-11-15-13(2)18-17(19-16(15)20)21-12-14-9-7-5-8-10-14/h5,7-10H,3-4,6,11-12H2,1-2H3,(H,18,19,20)

InChI Key

AAXGLSOIYUGEIV-UHFFFAOYSA-N

Isomeric SMILES

CCCCCC1=C(NC(=NC1=O)SCC2=CC=CC=C2)C

SMILES

CCCCCC1=C(NC(=NC1=O)SCC2=CC=CC=C2)C

Canonical SMILES

CCCCCC1=C(NC(=NC1=O)SCC2=CC=CC=C2)C

Origin of Product

United States

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